Benzoic acid, 4-borono-2-ethoxy-
Description
Benzoic acid, 4-borono-2-ethoxy- (IUPAC: 4-borono-2-ethoxybenzoic acid) is a boronic acid derivative of benzoic acid featuring a borono (-B(OH)₂) group at the 4-position and an ethoxy (-OCH₂CH₃) substituent at the 2-position. This compound combines the aromatic carboxylic acid framework with functional groups that confer unique physicochemical and biochemical properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibitors), and materials science.
Properties
IUPAC Name |
4-borono-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5,13-14H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFXHUGYAGNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302879 | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-10-9 | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-borono-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzoic acid, 4-borono-2-ethoxy-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst, which facilitates the formation of the boronic acid derivative. Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Benzoic acid, 4-borono-2-ethoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It participates in electrophilic aromatic substitution reactions, particularly in the meta position due to the electron-withdrawing nature of the boronic acid group.
Suzuki–Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-borono-2-ethoxy-, has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids, including this compound, are used in the design of enzyme inhibitors and sensors due to their ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Boronic acid derivatives have shown potential in medicinal chemistry, including anticancer, antibacterial, and antiviral activities.
Industry: This compound is used in the production of various materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-borono-2-ethoxy-, involves its ability to form reversible covalent bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, it can interact with enzymes and other proteins, modulating their activity through reversible covalent bonding .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural analogs of 4-borono-2-ethoxybenzoic acid, highlighting differences in substituents, molecular weights, and applications:
Key Differences and Implications
Borono Group Position and Reactivity: The 4-borono substitution in the target compound enables participation in cross-coupling reactions, similar to 4-borono-benzoic acid. In 4-(ethoxycarbonyl)phenylboronic acid, the borono group is adjacent to an ester, which may alter electronic properties and reduce nucleophilicity compared to the free carboxylic acid in the target compound .
Ethoxy vs. Methoxy Substituents :
- Replacing the ethoxy group with methoxy (e.g., in 4-bromo-2-fluoro-3-methoxybenzoic acid) reduces lipophilicity (logP decreases by ~0.5), impacting bioavailability. Ethoxy derivatives generally exhibit better membrane permeability in drug design .
Biological Activity: Boronic acids like 4-borono-benzoic acid are protease inhibitors, but the addition of an ethoxy group in the target compound could modulate selectivity. For example, in bortezomib (a proteasome inhibitor), boronic acid is critical for binding, while substituents influence pharmacokinetics .
Synthetic Utility :
- The ethoxy group in 2-ethoxybenzoic acid is often used as a directing group in electrophilic substitution reactions. In the target compound, this group may facilitate regioselective functionalization of the aromatic ring .
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